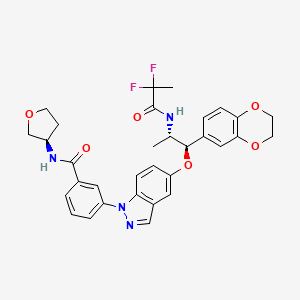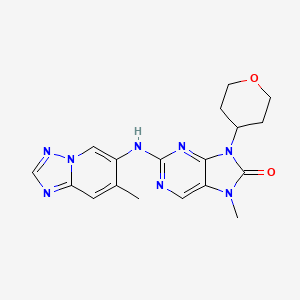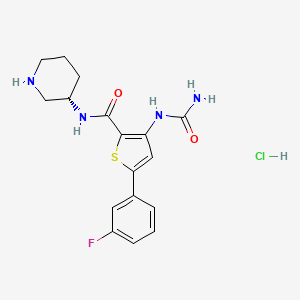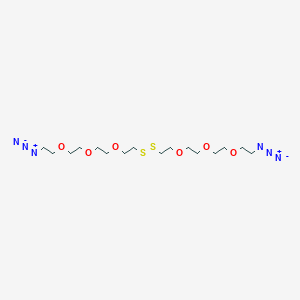
叠氮-PEG3-SS-PEG3-叠氮
描述
Azido-PEG3-SS-PEG3-azide is a PEG linker containing two terminal azide moieties and a cleavable disulfide bond . The azide groups can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
Molecular Structure Analysis
The molecular formula of Azido-PEG3-SS-PEG3-azide is C16H32N6O6S2 . It has a molecular weight of 468.6 .Chemical Reactions Analysis
The azide groups in Azido-PEG3-SS-PEG3-azide can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent .Physical and Chemical Properties Analysis
Azido-PEG3-SS-PEG3-azide has a molecular weight of 468.6 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .科学研究应用
生物素化试剂
叠氮-PEG3-SS-PEG3-叠氮是一种用于标记含炔烃的分子或生物分子的生物素化试剂 {svg_1}. 这可以通过铜催化的1,3-偶极环加成点击化学或使用环辛炔衍生物的无铜点击化学来实现 {svg_2}.
生物正交化学
叠氮-PEG3-SS-PEG3-叠氮中的叠氮基团与炔烃反应形成稳定的三唑键 {svg_3}. 这种反应是生物正交的,这意味着它与生物系统兼容,因为它的组分不会与生物环境发生反应 {svg_4}.
药物递送
叠氮-PEG3-SS-PEG3-叠氮是一种用途广泛的化合物,具有伯胺官能团,使其成为生物偶联和药物递送的有效工具 {svg_5}.
溶解度增强
叠氮-PEG3-SS-PEG3-叠氮具有三个单元的PEG间隔基,可增强溶解度,非常适合点击化学和硫醇特异性反应 {svg_6}. 这种性质使生物分子的精确修饰成为可能 {svg_7}.
PROTAC连接体
叠氮-PEG3-SS-PEG3-叠氮是一种基于聚乙二醇 (PEG) 的PROTAC连接体 {svg_8}. 它可用于合成一系列PROTAC(蛋白降解靶向嵌合体),用于降解细胞内的特定蛋白质 {svg_9}.
细胞炔烃胆固醇类似物的检测
叠氮-PEG3-SS-PEG3-叠氮已被用于通过点击化学检测细胞炔烃胆固醇类似物 {svg_10}. 这是通过在与荧光链霉亲和素缀合物孵育后使用荧光显微镜完成的 {svg_11}.
作用机制
Target of Action
Azido-PEG3-SS-PEG3-azide is a polyethylene glycol (PEG)-based linker . It is specifically designed for the synthesis of proteolysis targeting chimeras (PROTACs) . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups .
Mode of Action
The compound contains two terminal azide moieties and a cleavable disulfide bond . The azide groups can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent .
Biochemical Pathways
The compound is involved in the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . The azide group reacts with alkynes to form a stable triazole linkage .
Pharmacokinetics
The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media . This property can potentially enhance the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of a stable triazole linkage with target molecules . This facilitates the introduction of the compound into the alkyne modified system of interest . In the context of PROTACs, this leads to the selective degradation of target proteins .
Action Environment
The reaction of the azide group with alkynes to form a stable triazole linkage is bioorthogonal . . This suggests that the compound’s action, efficacy, and stability are likely to be influenced by the presence of biological systems that contain alkynes, DBCO, or BCN groups.
生化分析
Biochemical Properties
Azido-PEG3-SS-PEG3-azide plays a crucial role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of Azido-PEG3-SS-PEG3-azide on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Azido-PEG3-SS-PEG3-azide exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Temporal Effects in Laboratory Settings
The effects of Azido-PEG3-SS-PEG3-azide over time in laboratory settings are primarily related to its stability and degradation. The disulfide bond in the compound can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent . This property is important for its function in the synthesis of PROTACs .
Dosage Effects in Animal Models
The effects of Azido-PEG3-SS-PEG3-azide at different dosages in animal models have not been extensively studied. As a biochemical tool used in the synthesis of PROTACs, its dosage effects would likely be related to the concentration of the resulting PROTAC and its efficacy in degrading the target protein .
Metabolic Pathways
Azido-PEG3-SS-PEG3-azide is involved in the synthesis of PROTACs . The metabolic pathways associated with this compound would therefore be related to the metabolism of the resulting PROTAC and its target protein .
Transport and Distribution
Given its role in the synthesis of PROTACs, it is likely that it is transported and distributed in a manner that facilitates its interaction with the target protein and the E3 ubiquitin ligase .
Subcellular Localization
The subcellular localization of Azido-PEG3-SS-PEG3-azide is likely to be influenced by the nature of the target protein and the E3 ubiquitin ligase in the resulting PROTAC . Its localization could therefore vary depending on the specific PROTAC being synthesized .
属性
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O6S2/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZMZORLYBGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCSSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



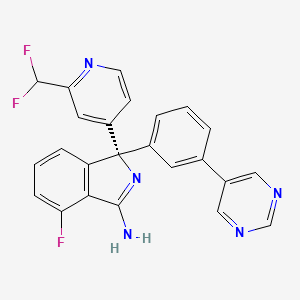


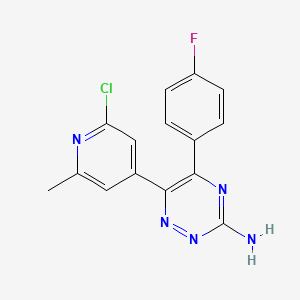
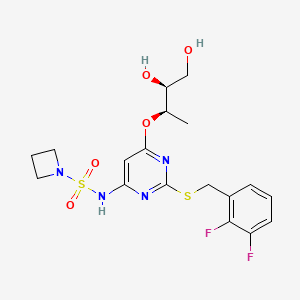

![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)
![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)
![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)
